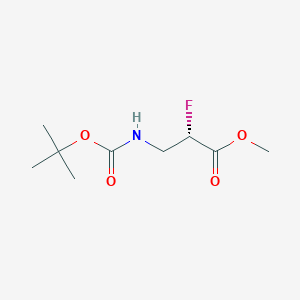
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA) or through thermal methods.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or phosphonium ionic liquids at high temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amino acid derivative.
Hydrolysis: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- N-Boc-2-aminoisobutyric acid
Uniqueness
Methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific reactivity and binding characteristics .
Propriétés
Formule moléculaire |
C9H16FNO4 |
|---|---|
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
methyl (2S)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Clé InChI |
OPQLRNAPBIXORO-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















